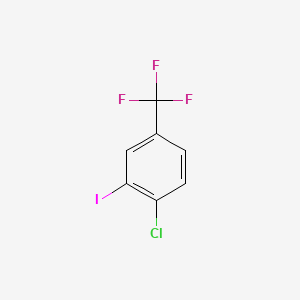

4-Chloro-3-iodobenzotrifluoride

Description

Significance of Halogenated Benzotrifluorides in Organic Synthesis

Halogenated benzotrifluorides are a class of organic compounds that have proven to be exceptionally useful in the synthesis of a wide array of complex molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of molecules, making these compounds particularly valuable in the development of pharmaceuticals and agrochemicals. chemenu.com The carbon-halogen bonds provide reactive sites for various cross-coupling reactions, allowing for the construction of intricate molecular architectures. Benzotrifluoride (B45747) and its derivatives are also recognized as useful solvents in organic synthesis. researchgate.net

Historical Context of Polyhalogenated Aromatic Compounds in Chemical Research

The study of polycyclic aromatic compounds (PACs) dates back to the late 18th and early 19th centuries when a class of unusually stable compounds, some with distinct odors, were discovered and termed "aromatic". utdallas.edunih.gov These compounds are found naturally in fossil fuels and can be released through events like forest fires and volcanic eruptions. nih.gov The development of synthetic methods to introduce multiple halogen atoms onto aromatic rings significantly expanded the toolbox of organic chemists. These compounds have historically been crucial intermediates in the production of dyes, polymers, and other industrial chemicals. Early research focused on understanding the reactivity and directing effects of different halogens on the aromatic ring. wikipedia.org

Overview of Research Trajectories for 4-Chloro-3-iodobenzotrifluoride

Research involving this compound has primarily focused on its utility as a synthetic intermediate. The differential reactivity of the iodine and chlorine substituents allows for selective transformations, making it a valuable precursor for creating complex substituted benzene (B151609) derivatives. Current research continues to explore new applications for this compound in medicinal chemistry and materials science, with a focus on developing more efficient and sustainable synthetic methodologies. The global market for related compounds like 3-chloro-4-iodobenzotrifluoride (B115185) is a subject of ongoing analysis, indicating the commercial relevance of this class of molecules. prof-research.com

Physicochemical Properties

This compound is a liquid at room temperature. fishersci.com Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃ClF₃I nist.gov |

| Molecular Weight | 306.45 g/mol myskinrecipes.com |

| Appearance | Light yellow liquid fishersci.com |

| Boiling Point | 58-60 °C at 0.5 mmHg fishersci.comjk-sci.com |

| Density | 1.9240 - 1.9802 g/mL fishersci.comsigmaaldrich.com |

| Refractive Index | 1.540 at 20°C jk-sci.com |

| Solubility | Insoluble in water fishersci.com |

| CAS Registry Number | 672-57-1 nist.gov |

This data is compiled from multiple sources and may vary slightly between them.

Synthesis and Manufacturing Processes

The synthesis of halogenated benzotrifluorides often involves multi-step processes. For instance, the preparation of 4-chlorobenzotrifluoride (B24415) can be achieved through the reaction of 4-chlorotoluene (B122035) with anhydrous hydrogen fluoride (B91410). who.int Another method involves the chlorination of benzotrifluoride followed by distillation to separate the isomers. who.intgoogle.com

A common route to introduce an iodine atom, as in the synthesis of 4-iodobenzotrifluoride (B1294960), is through the diazotization of 4-aminobenzotrifluoride followed by iodination. chemicalbook.com Direct iodination of trifluorotoluene is another viable method. chemicalbook.com The synthesis of 4-chloro-3-nitrobenzotrifluoride, a related compound, is accomplished by the nitration of 4-chlorobenzotrifluoride. nih.govpolimi.it A method for producing 4-chloro-3-(trifluoromethyl)phenylisocyanate involves the reaction of o-chlorotrifluoromethyl benzene with acetic anhydride (B1165640) and concentrated nitric acid. google.com

Chemical Reactivity and Derivatization

The presence of both chloro and iodo substituents on the benzotrifluoride core of this compound makes it a valuable substrate for selective cross-coupling reactions. myskinrecipes.com

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, the more reactive C-I bond can be selectively coupled with a boronic acid derivative, leaving the C-Cl bond intact for further transformations. This reaction is typically mediated by a palladium catalyst. General methods for Suzuki-Miyaura cross-coupling have been developed for various halo-substituted aromatic compounds. rsc.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling can be applied to this compound to introduce an alkyne substituent, again with a preference for the more reactive iodine position. myskinrecipes.comchemicalbook.comrsc.org

Applications in Scientific Research

The unique structural features of this compound make it a valuable building block in various areas of scientific research.

Building Block in Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance properties like metabolic stability and cell membrane permeability. chemenu.com Halogenated benzotrifluorides are therefore important intermediates in the synthesis of new drug candidates. researchgate.net The Sonogashira coupling, a reaction readily undergone by compounds like this compound, is used in the synthesis of pharmaceuticals such as tazarotene (B1682939) and altinicline. wikipedia.org

Intermediate in Materials Science: The rigid and electronically tunable nature of the benzotrifluoride core makes it an attractive component for advanced materials. myskinrecipes.com It serves as an intermediate in the synthesis of liquid crystals and other specialty chemicals with applications in electronics and optics. myskinrecipes.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLWFPKNYZEOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217480 | |

| Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-57-1 | |

| Record name | 4-Chloro-3-iodobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 672-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Iodobenzotrifluoride

Established Synthetic Pathways

Traditional methods for the synthesis of 4-Chloro-3-iodobenzotrifluoride often rely on multi-step sequences involving classical aromatic substitution reactions on benzotrifluoride-based precursors.

Classical Halogenation Techniques for Trifluoromethylated Benzenes

The synthesis of halogenated benzotrifluorides is governed by the principles of electrophilic aromatic substitution. The trifluoromethyl (-CF3) group is a strongly deactivating, meta-directing substituent due to its powerful electron-withdrawing nature. This property dictates the conditions required for the introduction of halogen atoms onto the aromatic ring.

The precursor, 4-chlorobenzotrifluoride (B24415), can be synthesized by the chlorination of benzotrifluoride (B45747). rsc.org Subsequent iodination of 4-chlorobenzotrifluoride to introduce the iodine atom at the C-3 position (ortho to the chlorine and meta to the trifluoromethyl group) requires overcoming the deactivating effect of the -CF3 group. Direct iodination of deactivated arenes is challenging because iodine is the least reactive halogen in electrophilic substitutions. nih.gov To achieve this, the reaction typically requires an oxidizing agent to generate a more potent electrophilic iodine species ("I+"). mdpi.com Common conditions involve treating molecular iodine (I₂) with an oxidant like nitric acid, or using a mixture of iodine and an iodate (B108269) salt in strong acid. nih.gov These forceful conditions are necessary to drive the substitution on the electron-poor aromatic ring. nih.gov

Direct Synthesis Routes from Benzotrifluoride Precursors

An alternative classical route involves the introduction of the iodine substituent via a Sandmeyer-type reaction. This pathway offers a regiochemically precise method for incorporating iodine onto the aromatic ring, starting from a corresponding amino-substituted precursor.

The synthesis would begin with a precursor such as 4-chloro-3-aminobenzotrifluoride. This amine is converted into a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like sulfuric or hydrochloric acid) at low temperatures. mdpi.com The resulting diazonium salt is often unstable and is used immediately. mdpi.com Subsequent treatment of the diazonium salt with a solution of potassium iodide leads to the displacement of the diazonium group by iodine, yielding this compound. nih.govwikipedia.org A key advantage of the Sandmeyer reaction for iodination is that it often does not require the copper(I) catalyst that is necessary for the corresponding chlorination or bromination reactions. nih.govlibretexts.org This method provides a reliable way to achieve substitution patterns that are not easily accessible through direct electrophilic halogenation. nih.gov

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed cross-coupling reactions, in particular, represent a powerful toolset for constructing complex aromatic compounds like this compound and its derivatives.

Palladium-Catalyzed Reactions in the Formation of this compound

Palladium catalysts are central to numerous cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds with high efficiency. For substrates like halogenated benzotrifluorides, these methods offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Suzuki Coupling Applications for Aldehyde Precursors to this compound

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. organic-chemistry.orgyoutube.com This reaction is widely used in synthetic chemistry due to its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.org

While a direct, single-step synthesis of this compound using Suzuki coupling is not the primary application, the methodology is highly relevant for creating aldehyde-containing precursors. An aldehyde group can be introduced onto the benzotrifluoride scaffold, which can then be further manipulated. For instance, a dihalogenated precursor like 1,3-dichloro-4-(trifluoromethyl)benzene could potentially be coupled with a formylboronic acid or its equivalent under Suzuki conditions to install an aldehyde group. The synthesis of chalcones via Suzuki coupling of arylboronic acids with cinnamoyl chloride demonstrates the reaction's compatibility with carbonyl-containing substrates. wikipedia.org

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., a chloro- or iodo-substituted benzotrifluoride) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) center, displacing the halide. nih.gov

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for success and can be tailored for specific substrates, such as fluorinated aryl halides. mdpi.com

Interactive Table: Key Parameters in Suzuki-Miyaura Coupling

| Parameter | Role in Reaction | Common Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes and activates the Pd center | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), SPhos |

| Organoboron Reagent | Source of the transferred organic group | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (e.g., pinacol (B44631) esters) |

| Base | Activates the organoboron reagent for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Solubilizes reactants and facilitates the reaction | Toluene, Dioxane, Tetrahydrofuran (THF), Water |

Sonogashira Coupling and Related Mechanistic Investigations

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions.

The catalytic cycle of the Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I). The mechanism proceeds through the following key stages:

A copper(I) acetylide is formed in situ from the reaction of the terminal alkyne, a copper(I) salt (like CuI), and a base (typically an amine).

Concurrently, the palladium(0) catalyst undergoes oxidative addition with the aryl halide (such as this compound) to form a Pd(II)-aryl complex. nih.gov The reactivity of halides follows the order I > Br > Cl, making the iodo-substituent on the target molecule the more reactive site for this coupling. organic-chemistry.org

Transmetalation occurs where the acetylide group is transferred from the copper acetylide to the Pd(II)-aryl complex. nih.gov

The final step is reductive elimination, where the coupled product (an arylalkyne) is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. nih.gov

Interactive Table: Catalytic Cycles in Sonogashira Coupling

| Catalytic Cycle | Key Steps |

|---|---|

| Palladium Cycle | 1. Oxidative Addition of Aryl Halide to Pd(0)2. Transmetalation with Copper Acetylide3. Reductive Elimination to form product and regenerate Pd(0) |

| Copper Cycle | 1. Coordination of Alkyne to Cu(I)2. Deprotonation by base to form Copper Acetylide3. Acetylide transfer to Palladium complex |

In recent years, copper-free Sonogashira variants have been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org These systems rely on carefully designed ligands and reaction conditions to facilitate the transmetalation step without the need for a copper co-catalyst.

Cobalt-Catalyzed Reactions in Derivatives Synthesis

The synthesis of derivatives from this compound can be effectively achieved through cobalt-catalyzed cross-coupling reactions. Cobalt catalysis has emerged as an economical and environmentally benign alternative to traditional palladium or nickel catalysts for forming carbon-carbon bonds. epa.gov These reactions are particularly useful for aryl halides, such as the iodo-substituted benzotrifluoride, enabling the formation of new C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. rsc.org

Cobalt-catalyzed protocols are known for their tolerance of various functional groups and a broad range of reactivity. epa.gov For instance, a simple cobalt complex like Co(phen)Cl₂, can efficiently catalyze cross-coupling reactions between aromatic organoaluminum reagents and aryl bromides under mild conditions with high chemoselectivity. rsc.org This methodology can be extended to the more reactive iodo-substituent of this compound. The coupling reaction of aromatic halides with allylic acetates, for example, proceeds readily in the presence of a cobalt catalyst and a suitable reducing agent to produce allylaromatic derivatives. nih.gov

The general applicability of cobalt catalysts in cross-coupling reactions is summarized in the table below:

| Catalyst System | Reactants | Product Type | Key Advantages |

| Cobalt Complexes | Aryl Halides & Organozinc Reagents | Biaryls | Economical, Ecologically Attractive epa.gov |

| Co(phen)Cl₂ | Aryl/Alkylaluminum & Aryl/Alkyl Bromides | Biaryls, Alkylarenes | High Efficiency, Mild Conditions, High Chemoselectivity rsc.org |

| Cobalt Catalyst & Reducing Agent | Aromatic Halides & Allylic Acetates | Allylaromatics | Mild Conditions nih.gov |

These examples underscore the potential of cobalt catalysis in the derivatization of this compound, offering a cost-effective and versatile route to a wide array of functionalized molecules.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. scholarsresearchlibrary.comajgreenchem.com This technique utilizes the ability of polar molecules and solvents to transform microwave radiation into heat, leading to rapid and uniform heating of the reaction mixture. ajgreenchem.comnih.gov The primary benefits of MAOS include dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer side products. scholarsresearchlibrary.comnih.gov

For the synthesis of derivatives from this compound, several microwave-assisted protocols can be envisioned. For example, the Vilsmeier-Haack reaction, used for the formylation of electron-rich aromatic rings, can be significantly accelerated under microwave irradiation. ingentaconnect.comrsc.org This could be applied to introduce an aldehyde group onto a derivative of the title compound. Similarly, N-alkylation reactions, which are fundamental for the synthesis of many biologically active molecules, can be performed efficiently under microwave conditions, often with higher yields compared to conventional heating. nih.gov

The table below compares conventional and microwave-assisted methods for several relevant reaction types:

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Hydrolysis of Benzyl Chloride | 35 minutes | 3 minutes (97% yield) | scholarsresearchlibrary.com |

| N-Alkylation of Benzotriazole | 6 hours | 4 minutes 20 seconds | nih.gov |

| Vilsmeier-Haack Formylation | Hours | 10 minutes | ingentaconnect.comrsc.org |

| 1,3-Dipolar Cycloaddition | Long reflux | 1 hour (70-80% yield) | rasayanjournal.co.in |

The application of microwave technology to the synthesis of derivatives from this compound can lead to more efficient, faster, and environmentally friendly chemical processes. ajgreenchem.com

Regioselectivity and Stereochemical Considerations in this compound Synthesis

The precise control of substituent placement (regioselectivity) and spatial arrangement of atoms (stereochemistry) is paramount in the synthesis of complex organic molecules. This section delves into the factors that dictate the outcome of synthetic routes to this compound and its advanced intermediates.

Factors Influencing Halogenation Position on Trifluoromethylated Aromatic Rings

The synthesis of this compound from 4-chlorobenzotrifluoride involves the introduction of an iodine atom onto the aromatic ring. The position of this incoming electrophile is governed by the directing effects of the substituents already present: the chloro (-Cl) group and the trifluoromethyl (-CF₃) group.

The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong inductive effect. nih.gov This deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. organicchemistrytutor.comyoutube.com The chloro group, while also deactivating due to its inductive effect, is an ortho, para-director because its lone pairs of electrons can stabilize the intermediate carbocation (sigma complex) through resonance. organicchemistrytutor.comyoutube.com

When both groups are present on the benzene (B151609) ring, as in 4-chlorobenzotrifluoride, their combined effects determine the position of further substitution. The trifluoromethyl group at position 1 strongly deactivates the ring, particularly the ortho and para positions relative to itself. The chlorine at position 4 directs incoming electrophiles to its ortho positions (positions 3 and 5). The directing effects are summarized below:

| Substituent | Position on Benzene Ring | Electronic Effect | Directing Effect |

| -CF₃ | 1 | Strongly deactivating (inductive) | Meta-director (to positions 3 and 5) organicchemistrytutor.comyoutube.com |

| -Cl | 4 | Deactivating (inductive), o,p-directing (resonance) | Ortho, para-director (to positions 3, 5 and 1) organicchemistrytutor.com |

In the iodination of 4-chlorobenzotrifluoride, the position ortho to the chlorine atom and meta to the trifluoromethyl group (position 3) is the most favored site for electrophilic attack. This is because the directing effects of both substituents reinforce this position. Iodination at position 2 is sterically hindered by the adjacent -CF₃ group and electronically disfavored. This leads to the regioselective formation of this compound. The use of specific iodinating reagents, such as those involving silver salts, can further enhance this regioselectivity. nih.gov

Stereoselective Synthesis of Advanced Intermediates

This compound serves as a valuable building block for the synthesis of more complex, stereochemically defined molecules. The iodo-substituent is particularly useful as it can readily participate in a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Achieving stereoselectivity in these subsequent reactions is crucial for applications in pharmaceuticals and materials science.

Stereospecific cross-coupling reactions, particularly those catalyzed by palladium or nickel, are powerful methods for creating stereogenic centers. nih.govnih.gov For instance, enantioenriched organometallic nucleophiles can be coupled with aryl halides to form C(sp³)-C(sp²) bonds with high fidelity of stereochemical transfer. nih.gov While a direct example using this compound is not provided in the search results, the principles can be applied. A chiral alkylboron or alkyltin reagent could be coupled at the iodine position to generate a chiral center.

Furthermore, stereoselective synthesis can also refer to the controlled formation of specific geometric isomers (E/Z isomers) in alkenes. Nickel-catalyzed reductive cross-coupling reactions of gem-difluoroalkenes with alkenyl electrophiles have been shown to produce monofluoro-1,3-dienes with excellent stereoselectivity. rsc.org Similarly, palladium-catalyzed cross-coupling of diboryl-butadienes with aryl iodides proceeds stereoselectively to yield single diastereomers, which can be further functionalized to create complex tetraarylated hexatrienes. researchgate.net These methodologies highlight the potential for using the iodo-group of this compound as a handle to construct advanced intermediates with precise stereochemical control.

The key to these transformations is the choice of catalyst, ligands, and reaction conditions, which can dictate the stereochemical outcome of the reaction, whether it proceeds with retention or inversion of configuration at a chiral center, or leads to the preferential formation of one geometric isomer over another. nih.gov

Reactivity and Mechanistic Studies of 4 Chloro 3 Iodobenzotrifluoride

General Reactivity Profiles of Halogenated Arenes

Halogenated arenes, or aryl halides, are a class of organic compounds characterized by one or more halogen atoms directly bonded to an aromatic ring. Their reactivity is primarily governed by the nature of the halogen, the presence of other substituents on the ring, and the reaction conditions. The halogens exhibit a dual electronic effect: they are electron-withdrawing through induction (-I effect) due to their high electronegativity, and electron-donating through resonance (+M effect) via their lone pairs of electrons. libretexts.orgbyjus.com For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.orgallen.in However, the resonance effect, which increases electron density at the ortho and para positions, makes halogens ortho, para-directing for incoming electrophiles. byjus.comallen.in

The reactivity of aryl halides in reactions involving the carbon-halogen (C-X) bond is highly dependent on the specific halogen. In transition metal-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl > F. This trend correlates with the C-X bond dissociation energy, where the weaker C-I bond is more easily cleaved during the oxidative addition step. nih.govmdpi.com Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often reversed (F > Cl > Br > I). wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate. wikipedia.orgchemistrysteps.com

The presence of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, on the aromatic ring significantly enhances the reactivity of aryl halides towards nucleophilic aromatic substitution. doubtnut.comlibretexts.orgshaalaa.com These groups make the ring more electron-deficient (electrophilic) and help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when positioned ortho or para to the leaving group. youtube.compressbooks.pubbyjus.commasterorganicchemistry.comlibretexts.org In contrast, EWGs further deactivate the ring towards electrophilic substitution. acs.orgnih.gov

| Property | Aryl Iodide (C-I) | Aryl Chloride (C-Cl) | Reference |

|---|---|---|---|

| Bond Dissociation Energy (kJ/mol) | ~272 | ~339 | mdpi.com |

| Reactivity in Cross-Coupling | High | Low | nih.govrsc.org |

| Reactivity in SNAr (as leaving group) | Low | Moderate | wikipedia.org |

| Electronegativity of Halogen | 2.66 | 3.16 | General Chemistry Knowledge |

**3.2. Reaction Mechanisms Involving Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pubbyjus.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comlibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

In the case of 4-chloro-3-iodobenzotrifluoride, the trifluoromethyl (-CF₃) group at position 1 acts as a powerful activating group for SNAr due to its strong electron-withdrawing nature. nih.gov The position of this activating group relative to the halogens is critical for reactivity. The chlorine atom is at the 4-position (para) to the -CF₃ group, while the iodine atom is at the 3-position (meta).

An electron-withdrawing group can only stabilize the negative charge of the Meisenheimer intermediate through resonance when it is positioned ortho or para to the site of nucleophilic attack. chemistrysteps.comshaalaa.combyjus.com When a nucleophile attacks the carbon at the 4-position (bearing the chlorine), the negative charge can be delocalized onto the trifluoromethyl group, significantly stabilizing the intermediate. In contrast, if the nucleophile were to attack the carbon at the 3-position (bearing the iodine), the negative charge cannot be delocalized onto the -CF₃ group through resonance.

Therefore, despite the carbon-iodine bond being weaker, nucleophilic attack is overwhelmingly favored at the 4-position. This makes the chlorine atom in this compound selectively susceptible to displacement via the SNAr mechanism, while the iodine atom remains largely unreactive under these conditions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. csbsju.edunih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

For this compound, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective cross-coupling reactions. nih.gov The C-I bond is much weaker and more polarized than the C-Cl bond, making it significantly more reactive towards oxidative addition to a low-valent transition metal center, such as Palladium(0). nih.govrsc.org Consequently, reactions like Suzuki, Heck, or Buchwald-Hartwig aminations can be performed selectively at the 3-position, leaving the C-Cl bond at the 4-position intact for potential subsequent transformations under more forcing conditions.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. csbsju.eduyoutube.com This step involves the cleavage of the C-X bond and the formation of a new organopalladium(II) species. For this compound, the oxidative addition of the C-I bond is kinetically and thermodynamically much more favorable than that of the C-Cl bond. rsc.org This is the key step that dictates the regioselectivity of the coupling reaction.

Once the arylpalladium(II) iodide intermediate is formed, it undergoes transmetalation with a suitable organometallic reagent (e.g., an organoboron compound in Suzuki coupling). The final step of the cycle is reductive elimination, where the two organic fragments on the palladium center couple to form the new bond and regenerate the Pd(0) catalyst, allowing the cycle to continue. csbsju.eduyoutube.com Reductive elimination is generally fast and is facilitated when the groups to be coupled are cis to each other on the palladium center. youtube.com

| Step | Description | Selectivity for this compound | Reference |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Carbon-Halogen bond to form an Aryl-Pd(II)-Halide complex. | Highly selective for the C-I bond over the C-Cl bond due to lower bond energy. | rsc.orgacs.org |

| Transmetalation | The organic group from another reagent (e.g., R-B(OH)₂) replaces the halide on the Pd(II) complex. | Occurs after selective oxidative addition at the C-I position. | csbsju.eduyoutube.com |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst. | Forms the final product coupled at the 3-position. | csbsju.eduyoutube.com |

The ligands coordinated to the palladium center play a crucial role in modulating its catalytic activity, stability, and selectivity. nih.gov In the cross-coupling of aryl halides, bulky and electron-rich phosphine ligands are often employed. nih.gov These ligands promote the oxidative addition step, which is often rate-limiting, by increasing the electron density on the palladium atom, making it more nucleophilic. They also stabilize the active Pd(0) species and facilitate the reductive elimination step. The choice of ligand can be critical for achieving high yields and preventing side reactions, especially when dealing with less reactive aryl chlorides, though in the case of this compound, the primary challenge is achieving selectivity, which is inherently provided by the substrate itself.

Transition Metal-Catalyzed Cross-Coupling Mechanisms

Role of Trifluoromethyl Group in Modulating Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence on an aromatic ring profoundly alters the molecule's electronic properties and reactivity. nih.govmdpi.comtcichemicals.com Its effect is almost entirely inductive (-I), stemming from the high electronegativity of the three fluorine atoms, which pull electron density away from the aromatic ring through the sigma bond. askfilo.comwikipedia.orgminia.edu.eg

This strong electron-withdrawing nature has several key consequences for the reactivity of this compound:

Activation towards Nucleophilic Attack : The -CF₃ group significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. As discussed, its ability to stabilize the Meisenheimer intermediate via resonance when located para (or ortho) to the leaving group is the primary reason for the high reactivity of the C-Cl bond in SNAr reactions. shaalaa.commasterorganicchemistry.com

Deactivation towards Electrophilic Attack : The reduced electron density makes the ring much less nucleophilic and therefore less reactive towards electrophiles in electrophilic aromatic substitution reactions. allen.inminia.edu.eg Such reactions would require harsh conditions to proceed. acs.orgnih.gov

Influence on Cross-Coupling : While the -CF₃ group's electronic effect is most pronounced in SNAr, it also influences cross-coupling reactions. The electron-withdrawing nature can affect the rate of oxidative addition. For electron-withdrawing substituents, the oxidative addition step can be slowed down. However, the dominant factor for selectivity in this compound remains the inherent reactivity difference between the C-I and C-Cl bonds.

In addition to its electronic effects, the trifluoromethyl group also impacts the physical properties of the molecule, such as increasing its lipophilicity and metabolic stability, which are important considerations in medicinal chemistry and materials science. nih.govmdpi.comresearchgate.net

Stability and Degradation Pathways

This compound is a halogenated aromatic compound whose stability is influenced by its specific chemical structure, particularly the presence of carbon-halogen and carbon-trifluoromethyl bonds. While detailed mechanistic studies on its degradation are not extensively documented in publicly available literature, its reactivity can be inferred from general principles of organic chemistry and data available for structurally related compounds.

General Stability:

Under standard laboratory conditions, this compound is considered to be a stable compound. fishersci.com Safety data sheets indicate that it is stable under normal conditions of use and storage. fishersci.com However, certain conditions and reagents can promote its decomposition. Key factors influencing its stability include exposure to light and strong oxidizing agents. fishersci.com

Light Sensitivity and Photodegradation:

A significant factor in the stability of this compound is its sensitivity to light. The carbon-iodine (C-I) bond is the most labile of the carbon-halogen bonds present in the molecule due to its lower bond dissociation energy compared to the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

Upon exposure to ultraviolet (UV) radiation, the C-I bond is susceptible to homolytic cleavage, generating a 4-chloro-3-(trifluoromethyl)phenyl radical and an iodine radical. This is a common photodegradation pathway for iodoaromatic compounds. The resulting aryl radical is highly reactive and can undergo a variety of subsequent reactions, leading to a range of degradation products.

Potential Photodegradation Pathways:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or other organic molecules present in the medium to form 4-chloro-benzotrifluoride.

Dimerization: Two aryl radicals can combine to form a biphenyl derivative.

Reaction with Oxygen: In the presence of oxygen, the aryl radical can react to form peroxy radicals, leading to the formation of phenols and other oxygenated aromatic compounds through a complex series of reactions.

The following table summarizes the key bonds in this compound and their relative susceptibility to cleavage:

| Bond Type | Bond Dissociation Energy (approx. kJ/mol) | Susceptibility to Cleavage |

| C-I | ~270 | High (especially photolytic) |

| C-Cl | ~400 | Moderate |

| C-CF3 | ~450 | Low |

| C-F | ~540 | Very Low |

Thermal Stability:

Chemical Degradation:

The primary chemical incompatibility reported for this compound is with strong oxidizing agents. fishersci.com These reagents can likely lead to the oxidation of the aromatic ring, potentially resulting in ring-opening and the formation of various smaller, oxygenated molecules. The specific degradation products would depend on the nature of the oxidizing agent and the reaction conditions.

The presence of the iodine and chlorine substituents on the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions, although typically requiring harsh conditions (high temperature and pressure) or the presence of a strong activating group, which the trifluoromethyl group is. The trifluoromethyl group is a moderate deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution.

Derivatives and Functionalization of 4 Chloro 3 Iodobenzotrifluoride

Synthesis of Novel Derivatives

The presence of two distinct halogen atoms on the aromatic ring of 4-chloro-3-iodobenzotrifluoride provides a strategic advantage in the synthesis of novel derivatives. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in various cross-coupling and substitution reactions, allowing for regioselective modifications.

Introduction of Additional Halogens (e.g., Bromine)

The introduction of a third halogen atom, such as bromine, onto the this compound scaffold can lead to the formation of highly functionalized building blocks. While direct bromination of this compound is not extensively documented in readily available literature, the bromination of similar compounds, such as 4-chlorobenzotrifluoride (B24415), provides insight into the potential synthetic routes.

For instance, the bromination of 4-chlorobenzotrifluoride has been shown to yield 4-chloro-3-bromobenzotrifluoride. google.com This reaction is typically an electrophilic aromatic substitution, where a brominating agent and a catalyst, such as iron, are employed. google.com It is plausible that a similar approach could be applied to this compound, with the directing effects of the existing substituents influencing the position of the incoming bromine atom.

A related multi-halogenated compound, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene, is commercially available, indicating the feasibility of synthesizing such tri-halogenated structures. sigmaaldrich.com The synthesis of these complex halogenated benzenes often involves multi-step processes, potentially starting from different precursors.

Table 1: Examples of Halogenated Benzotrifluoride (B45747) Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

| 4-Chloro-3-bromobenzotrifluoride | 401-84-3 | C₇H₃BrClF₃ | Product of bromination of 4-chlorobenzotrifluoride. google.com |

| 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene | 1394291-54-3 | C₇H₂BrClF₃I | A commercially available tri-halogenated derivative. sigmaaldrich.com |

| 4-Bromo-1-chloro-2-iodobenzene | 774608-49-0 | C₆H₃BrClI | A related multi-halogenated benzene (B151609). nih.gov |

Formation of Organometallic Intermediates from this compound

The generation of organometallic intermediates is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The distinct reactivity of the C-I and C-Cl bonds in this compound allows for the selective formation of organometallic reagents.

Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, it is anticipated that the iodine atom would be the primary site for metallation. This selective reactivity is crucial for controlled, stepwise functionalization of the molecule.

Grignard and Organolithium Reagents: The formation of Grignard reagents (R-MgX) or organolithium reagents (R-Li) from aryl halides is a common synthetic strategy. mnstate.edu In the case of this compound, reaction with magnesium metal would likely lead to the formation of the corresponding Grignard reagent at the iodine position, leaving the chlorine atom intact. Similarly, lithium-halogen exchange, typically with an organolithium reagent such as n-butyllithium at low temperatures, would be expected to occur selectively at the C-I bond. These organometallic intermediates are powerful nucleophiles and can be used in a wide array of subsequent reactions.

Organoboron Intermediates for Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.gov this compound can serve as the halide partner in such reactions. The higher reactivity of the C-I bond makes it the preferred site for oxidative addition to the palladium catalyst, allowing for selective coupling while preserving the C-Cl bond for potential further transformations. nih.gov

Transformation into Other Functional Groups (e.g., Amination)

The conversion of the halogen atoms of this compound into other functional groups, such as amines, is a key strategy for the synthesis of valuable molecules. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of C-N bonds from aryl halides. researchgate.net

The selective amination of dihalogenated substrates is an area of active research. nih.gov In the context of this compound, the C-I bond is expected to be significantly more reactive than the C-Cl bond in the Buchwald-Hartwig amination. This difference in reactivity allows for the selective introduction of an amino group at the 3-position. By carefully choosing the catalyst, ligand, base, and reaction conditions, it is possible to achieve high yields of the mono-aminated product, 2-chloro-5-(trifluoromethyl)aniline, while leaving the chloro substituent untouched for subsequent functionalization. rsc.org

Table 2: Key Reactions for Functional Group Transformation

| Reaction Type | Reagents and Conditions | Product Type | Key Feature |

| Grignard Formation | Mg, anhydrous ether | Organomagnesium halide | Selective reaction at the C-I bond. mnstate.edu |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound | Selective coupling at the C-I bond. nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | Aryl amine | Selective amination at the C-I bond. researchgate.net |

Chemical Transformations of this compound for Specific Building Blocks

The derivatives obtained from the functionalization of this compound are not merely new compounds but are often crucial building blocks for the synthesis of high-value products, particularly in the agrochemical and pharmaceutical industries. nih.govpolimi.itnih.gov

The strategic introduction of different functional groups onto the this compound core allows for the construction of a diverse library of intermediates. For instance, the nitration of 4-chlorobenzotrifluoride yields 4-chloro-3-nitrobenzotrifluoride, a known intermediate in the production of herbicides. polimi.itnih.gov Subsequent reactions can then be employed to build the final complex molecule.

A notable example of the utility of this substitution pattern is in the synthesis of the anticancer drug sorafenib (B1663141). While not directly starting from this compound, a key intermediate for sorafenib is 4-chloro-3-(trifluoromethyl)phenyl isocyanate. google.com This highlights the importance of the 4-chloro-3-(trifluoromethyl)benzene scaffold as a building block in medicinal chemistry. The functional handles provided by this compound, particularly after selective transformations, make it an attractive starting material for accessing such valuable intermediates.

The ability to perform sequential and selective reactions on this compound underscores its significance as a versatile platform for the efficient and controlled synthesis of complex, functionalized molecules for a wide range of applications.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within the 4-Chloro-3-iodobenzotrifluoride molecule. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive structural picture can be assembled.

Derivatives of benzotrifluoride (B45747) also provide valuable comparative data. For instance, the ¹H NMR spectrum of 1-chloro-4-(trifluoromethyl)benzene shows two doublets in the aromatic region, corresponding to the two sets of equivalent protons. rsc.org This information helps in predicting the expected spectral features of this compound.

Table 1: Representative ¹H NMR Data for Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Reference |

|---|---|---|---|

| 1-Chloro-4-(trifluoromethyl)benzene | CDCl₃ | 7.57 (d, J = 8.2 Hz, 2H), 7.47 (d, J = 8.2 Hz, 2H) | rsc.org |

| 1-Chloro-4-iodobenzene (B104392) | CDCl₃ | 7.593 (A), 7.078 (B) | chemicalbook.com |

This table is for illustrative purposes and shows data for structurally related compounds to infer the expected ¹H NMR characteristics of this compound.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the chlorine, iodine, and trifluoromethyl substituents. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

While specific ¹³C NMR data for this compound is not available in the provided results, data for 4-iodobenzotrifluoride (B1294960) and 5-chloro-2-(trifluoromethyl)pyrimidine (B1387701) can be used for comparison. chemicalbook.comrsc.org The spectrum of 5-chloro-2-(trifluoromethyl)pyrimidine shows the carbon attached to the CF₃ group at a chemical shift of 154.6 ppm with a coupling constant of 37 Hz. rsc.org The aromatic carbons in this compound are expected to resonate in the typical range for substituted benzenes, with their exact shifts determined by the combined electronic effects of the three different substituents.

Table 2: Representative ¹³C NMR Data for a Related Compound

| Compound | Solvent | Carbon Chemical Shifts (δ) ppm and Coupling | Reference |

|---|---|---|---|

| 5-Chloro-2-(trifluoromethyl)pyrimidine | CDCl₃ | 156.7, 154.6 (q, J = 37 Hz), 134.1, 119.4 (q, J = 274 Hz) | rsc.org |

This table illustrates ¹³C NMR data for a related heterocyclic compound to provide an example of the expected spectral features.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, ¹⁹F NMR is instrumental in confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. The -CF₃ group is expected to show a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet provides information about the electronic effects of the other substituents on the benzene (B151609) ring. For example, in 2-methoxy-3-(trifluoromethyl)pyridine, the trifluoromethyl group appears as a singlet at -64.03 ppm. rsc.org A similar singlet would be expected for this compound, with the exact chemical shift influenced by the chloro and iodo substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₃ClF₃I), the molecular weight is 306.451 g/mol . nist.govnist.gov

In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak is also expected. The fragmentation pattern would likely involve the loss of halogen atoms (Cl or I) and the trifluoromethyl group, leading to characteristic fragment ions. The loss of a halogen is a common fragmentation pathway for halogenated compounds. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-C, C-F, C-Cl, and C-I bonds. chemicalbook.com

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The C-C stretching vibrations within the aromatic ring are expected to produce bands in the 1600-1450 cm⁻¹ region. pressbooks.pub The strong absorptions due to the C-F stretching of the trifluoromethyl group are a key feature and are typically observed in the 1350-1150 cm⁻¹ range. The C-Cl and C-I stretching vibrations will appear at lower frequencies, typically below 800 cm⁻¹. The exact positions of these bands can provide further structural confirmation. The NIST Chemistry WebBook lists IR spectral data for this compound. nist.gov

Table 3: Expected IR Absorption Regions for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C-C Stretch | 1600 - 1450 |

| C-F Stretch (in CF₃) | 1350 - 1150 |

| C-Cl Stretch | < 800 |

| C-I Stretch | < 700 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture.

Gas chromatography is particularly well-suited for the analysis of volatile compounds like this compound. nist.govnist.gov When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components of a sample. The retention time of the compound in the GC column is a characteristic property that can be used for its identification, while the peak area can be used to determine its purity. HPLC can also be employed, especially for less volatile derivatives or for preparative scale separations. The choice of the stationary and mobile phases is critical for achieving good separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical tool for the characterization of this compound. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides mass spectrum data for this compound, obtained through electron ionization (EI). nist.govnist.gov This data is instrumental in confirming the molecular weight and fragmentation pattern of the molecule, which are unique identifiers.

In a typical GC-MS analysis, the compound is vaporized and passed through a chromatographic column, where it separates from other components based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass-to-charge ratio of these fragments creates a specific mass spectrum, or "fingerprint," for the compound. For this compound, the molecular weight is 306.451 g/mol , a key parameter confirmed by mass spectrometry. nist.gov

The purity of this compound can also be assessed using GC. For instance, some commercial suppliers specify a purity of ≥97.0% as determined by GC analysis. avantorsciences.com This indicates that GC is a standard method for quality control of this chemical.

Table 1: GC-MS Data for this compound

Please note: The following is an interactive data table.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₃ClF₃I | nist.gov |

| Molecular Weight | 306.451 g/mol | nist.gov |

| Ionization Method | Electron Ionization (EI) | nist.gov |

| Purity Specification (Example) | ≥97.0% (by GC) | avantorsciences.com |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective technique widely employed to monitor the progress of chemical reactions, such as the synthesis of this compound. umich.eduitwreagents.com By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of the product. rsc.org

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an organic solvent or solvent mixture). umich.edu For a compound like this compound, which is likely non-polar, a non-polar eluent would be used. The positions of the spots are visualized, often using a UV lamp, as aromatic compounds like this one absorb UV light. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used to identify components of the reaction mixture. umich.edu

In the context of synthesizing this compound, TLC would be invaluable for determining the optimal reaction time and for preliminary assessment of the reaction's success before proceeding to more complex purification and analysis steps. itwreagents.com

Table 2: Application of TLC in Reaction Monitoring

Please note: The following is an interactive data table.

| Step | Description | Purpose |

| Spotting | A small amount of the reaction mixture is applied to the baseline of the TLC plate. | To introduce the sample for separation. |

| Development | The TLC plate is placed in a sealed chamber with a suitable eluent, which moves up the plate by capillary action. | To separate the components of the mixture. |

| Visualization | The plate is observed under a UV lamp to see the separated spots. | To identify the starting materials, products, and any byproducts. |

| Analysis | The Rf values of the spots are compared to those of the starting materials and a pure sample of the product. | To determine the extent of the reaction and the presence of the desired product. |

Flash Chromatography for Purification

Following the synthesis of this compound, flash chromatography is a common and efficient method for its purification. This technique is a modification of traditional column chromatography that uses moderate pressure to force the solvent through the column, resulting in a faster and more effective separation. orgsyn.org

The crude product mixture, containing this compound and any unreacted starting materials or byproducts, is loaded onto a column packed with a stationary phase, typically silica gel. orgsyn.org A carefully chosen solvent system (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.

The selection of the appropriate eluent is often guided by preliminary TLC analysis. umich.edu Fractions are collected as the solvent exits the column and are analyzed (often by TLC) to determine which contain the pure this compound. This method is particularly useful for isolating the compound from impurities with different polarities.

Table 3: Key Aspects of Flash Chromatography for Purification

Please note: The following is an interactive data table.

| Parameter | Description | Significance |

| Stationary Phase | Typically silica gel (40-63 µm particle size). orgsyn.org | Provides the medium for separation based on polarity. |

| Mobile Phase (Eluent) | A solvent or mixture of solvents optimized for the specific separation. | Carries the components through the column at different rates. |

| Pressure | Moderate air pressure is applied to the top of the column. | Increases the flow rate and improves separation efficiency. |

| Fraction Collection | The eluent is collected in separate tubes as it exits the column. | Allows for the isolation of the purified compound. |

| Analysis of Fractions | Techniques like TLC are used to identify the fractions containing the pure product. | Ensures the correct fractions are combined to yield the purified compound. |

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

While this compound itself is not chiral, derivatives of this compound or related molecules synthesized from it may be. In such cases, Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov This gives SFC advantages over traditional liquid chromatography, including faster analysis times and the use of less toxic solvents. chromatographyonline.com

For chiral separations, SFC is used in conjunction with a chiral stationary phase (CSP). chromatographyonline.commdpi.com These stationary phases are designed to interact differently with each enantiomer, causing them to be retained on the column for different amounts of time and thus be separated. Polysaccharide-based CSPs are among the most widely used in chiral SFC due to their broad applicability. chromatographyonline.comchromatographyonline.com

The development of a chiral SFC method would involve screening different chiral columns and mobile phase modifiers (such as methanol (B129727) or isopropanol) to achieve the best separation. researchgate.net This technique is crucial in pharmaceutical research and development where the biological activity of a drug can be highly dependent on its stereochemistry. chromatographyonline.com

Table 4: Principles of Chiral SFC

Please note: The following is an interactive data table.

| Component | Role in Chiral Separation |

| **Supercritical Fluid Mobile Phase (e.g., CO₂) ** | Dissolves the sample and carries it through the column. Its low viscosity and high diffusivity lead to efficient separations. nih.gov |

| Chiral Stationary Phase (CSP) | Contains a chiral selector that interacts stereospecifically with the enantiomers, leading to their differential retention. chromatographyonline.com |

| Modifier (e.g., Methanol, Isopropanol) | Added to the mobile phase to adjust its polarity and improve the separation of enantiomers. researchgate.net |

| Detector | Detects the enantiomers as they elute from the column, allowing for their quantification. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4-chloro-3-iodobenzotrifluoride. These calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding the molecule's properties and reactivity.

The electronic structure of this compound is primarily dictated by the interplay of its substituents on the benzene (B151609) ring: the electron-withdrawing trifluoromethyl (-CF3) group, and the halogen atoms, chlorine and iodine. The -CF3 group is a strong sigma- and pi-electron withdrawing group due to the high electronegativity of fluorine atoms. The chlorine and iodine atoms exhibit a dual electronic effect: they are inductively electron-withdrawing due to their electronegativity but can act as pi-donors through their lone pairs.

Calculations would likely be performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p) for the lighter atoms and a basis set with effective core potentials for the iodine atom to account for relativistic effects. prensipjournals.comrsc.org

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the iodine and chlorine atoms, as well as the benzene ring. The LUMO is anticipated to be a π*-antibonding orbital of the benzene ring, with its energy lowered by the strong electron-withdrawing trifluoromethyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electron Density and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the MEP would likely show a region of negative electrostatic potential (electron-rich) around the halogen atoms, particularly the more polarizable iodine. Conversely, the region around the trifluoromethyl group and the hydrogen atoms of the benzene ring would exhibit a positive electrostatic potential (electron-poor).

An illustrative table of calculated electronic properties, based on typical values for similar halogenated aromatic compounds, is presented below.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.3 eV | Relates to the molecule's excitability and kinetic stability. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |

Note: These values are illustrative and derived from general knowledge of computational studies on similar molecules. Specific values would require dedicated calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling reaction pathways and identifying transition states, providing a deeper understanding of reaction mechanisms and kinetics. For this compound, several types of reactions could be computationally investigated, with nucleophilic aromatic substitution (SNAr) being a prominent example due to the electron-deficient nature of the aromatic ring.

In a hypothetical SNAr reaction with a nucleophile (e.g., an alkoxide), the reaction pathway would be modeled to identify the key intermediates and transition states. The calculations would likely involve locating the Meisenheimer complex, a resonance-stabilized intermediate, and the transition states leading to and from this intermediate. The energy profile of the reaction can be mapped out, revealing the activation energies for each step.

Transition State Analysis: For each step in the reaction mechanism, the transition state structure would be optimized. A key feature of a transition state is that it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The value of this imaginary frequency can provide information about the curvature of the potential energy surface at the transition state.

An illustrative reaction coordinate diagram for a hypothetical SNAr reaction is shown below.

(A graphical representation of a reaction coordinate diagram would be inserted here, showing the relative energies of reactants, transition states, intermediates, and products.)

Structure-Reactivity Relationships Derived from Computational Data

Computational data can be used to establish quantitative structure-reactivity relationships (QSRR), which correlate the molecular structure with its chemical reactivity. For this compound, several descriptors derived from computational calculations can be used to predict its reactivity.

Electronic Descriptors:

HOMO and LUMO Energies: As mentioned, the energies of the frontier molecular orbitals are fundamental in predicting reactivity. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

Atomic Charges: The calculated partial atomic charges on each atom can identify the most electrophilic and nucleophilic sites. For example, the carbon atom attached to the chlorine or iodine is expected to have a significant positive partial charge, making it a likely site for nucleophilic attack.

Fukui Functions: These functions provide a more sophisticated measure of the local reactivity of different sites in a molecule, indicating the change in electron density at a particular point when an electron is added or removed.

Steric Factors: The trifluoromethyl group and the iodine atom are bulky substituents that can sterically hinder the approach of a nucleophile to adjacent positions on the benzene ring. Computational models can quantify this steric hindrance and its effect on reaction rates.

By comparing the calculated properties of this compound with a series of related compounds, it would be possible to develop a QSRR model. This model could then be used to predict the reactivity of other, yet to be synthesized, halogenated benzotrifluorides.

An illustrative table summarizing the expected influence of substituents on reactivity is provided below.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on SNAr Reactivity |

| -CF3 | 4 | Strong electron-withdrawing | Moderate | Activates the ring towards nucleophilic attack. |

| -Cl | 3 | Inductively withdrawing, weakly π-donating | Moderate | Weakly deactivating compared to H, but a potential leaving group. |

| -I | 2 | Inductively withdrawing, weakly π-donating | Large | Weakly deactivating compared to H, a good leaving group, but sterically hinders attack at C2 and C3. |

Applications of 4 Chloro 3 Iodobenzotrifluoride and Its Derivatives in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

4-Chloro-3-iodobenzotrifluoride and its close derivatives are significant intermediates in the synthesis of various pharmaceutical compounds. The presence of multiple reactive sites on the benzene (B151609) ring allows for a variety of chemical transformations, making it a crucial component in the construction of complex drug molecules.

One of the most notable applications is in the synthesis of the anticancer drug Sorafenib (B1663141). nih.govnih.govresearchgate.netchemicalbook.com Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. nih.gov The synthesis of Sorafenib involves the key intermediate 4-chloro-3-(trifluoromethyl)phenyl isocyanate. nih.govnih.gov While various synthetic routes to this isocyanate have been described, starting materials often include related chlorinated and trifluoromethylated benzene derivatives. nih.gov The structural similarity suggests that this compound could serve as a precursor to this vital isocyanate, potentially through reactions that convert the iodo group into an isocyanate functionality.

The general synthetic approach to Sorafenib and its derivatives involves a multi-step process that often includes the preparation of carboxamides and the subsequent formation of a urea (B33335) linkage by reacting an amine with an isocyanate. nih.gov

Table 1: Key Intermediates in the Synthesis of Sorafenib and its Derivatives

| Compound Name | Role in Synthesis |

| 4-chloropyridine-2-carbonyl chloride hydrochloride | Starting material for carboxamide formation |

| 4-chloro-pyridine-2-carboxamides | Intermediate amides |

| 4-(4-aminophenoxy)-pyridine-2-carboxamides | Amine precursors for urea formation |

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Key intermediate for forming the urea linkage |

This table is based on synthetic routes described for Sorafenib and its derivatives and highlights the importance of halogenated and trifluoromethylated intermediates. nih.gov

Utility in Agrochemical Development

The structural motifs present in this compound are also found in a variety of agrochemicals, suggesting its utility as a precursor in this industry. The trifluoromethyl group, in particular, is known to enhance the efficacy of many pesticides and herbicides.

A related compound, 3-chloro-4-hydroxyl benzotrifluoride (B45747), is utilized as a starting material for the synthesis of diphenyl ether herbicides. google.com This class of herbicides is widely used for broad-spectrum weed control. The synthesis involves the reaction of the hydroxylated benzotrifluoride with another aromatic compound to form the diphenyl ether linkage. The use of this specific starting material can lead to a higher product content of over 90%. google.com Given the structural similarities, this compound could potentially be converted to the corresponding hydroxyl derivative and subsequently used in the synthesis of these important agrochemicals.

Furthermore, the insecticide Fipronil, a broad-spectrum phenylpyrazole insecticide, contains a 2,6-dichloro-4-trifluoromethylphenyl group. google.comgoogle.com While the direct synthesis from this compound is not explicitly detailed, the presence of the trifluoromethylphenyl moiety highlights the importance of such building blocks in the agrochemical sector. The synthesis of Fipronil involves intermediates such as 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole. google.com

Contributions to Materials Science and Fine Chemicals

The unique electronic and physical properties imparted by the chlorine, iodine, and trifluoromethyl substituents make this compound and its derivatives valuable in the field of materials science and as intermediates for fine chemicals.

The related compound, 3-chloro-4-iodobenzotrifluoride (B115185), is noted for its application in the development of advanced materials, especially in the creation of polymers with enhanced thermal and chemical resistance. chemimpex.com The trifluoromethyl group contributes to the stability and specific properties of these polymers. It can be inferred that this compound would have similar utility in this area.

As a fine chemical intermediate, this compound is offered by various chemical suppliers, indicating its use in research and development for the synthesis of a wide array of more complex molecules. alfachemch.comjk-sci.com

Development of Biologically Active Compounds

The 4-chloro-3-(trifluoromethyl)phenyl scaffold is a key feature in various biologically active compounds, and this compound serves as a potential starting material for their synthesis.

Antiviral Research with Rhodanine (B49660) and Thiobarbituric Derivatives

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral properties. nih.gov The introduction of various substituents on the rhodanine core is a common strategy to modulate their biological activity. nih.gov

Research has shown that rhodanine derivatives can act as inhibitors of viral enzymes, such as HIV-1 integrase. nih.gov The presence of a trifluoromethyl group on an aromatic ring attached to the rhodanine scaffold has been suggested to enhance inhibitory activity. researchgate.net While specific studies detailing the synthesis of rhodanine derivatives directly from this compound are not prevalent, the general synthetic routes often involve the condensation of an aldehyde with rhodanine. The corresponding aldehyde, 4-chloro-3-(trifluoromethyl)benzaldehyde, could potentially be synthesized from this compound.